![molecular formula C19H28N2O5 B13692982 Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by the coupling of the protected amino acid with a benzyl-protected amine. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical pathways, including peptide bond formation and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-2-[®-N-Benzyl-2-amino]propanoate: Lacks the Boc protecting group, making it more reactive.
Methyl (S)-2-[®-N-Benzyl-2-(Fmoc-amino)propanamido]propanoate: Contains a different protecting group (Fmoc) that offers different reactivity and stability.
Methyl (S)-2-[®-N-Benzyl-2-(Cbz-amino)propanamido]propanoate: Features a Cbz protecting group, which is also used in peptide synthesis.
Uniqueness
Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate is unique due to its Boc protecting group, which provides stability under basic conditions and can be easily removed under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Propiedades
Fórmula molecular |
C19H28N2O5 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
methyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C19H28N2O5/c1-13(20-18(24)26-19(3,4)5)16(22)21(14(2)17(23)25-6)12-15-10-8-7-9-11-15/h7-11,13-14H,12H2,1-6H3,(H,20,24) |
Clave InChI |
ZLLRAQLJSFTHKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(CC1=CC=CC=C1)C(C)C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


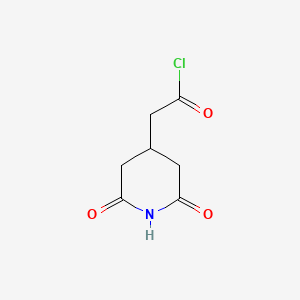
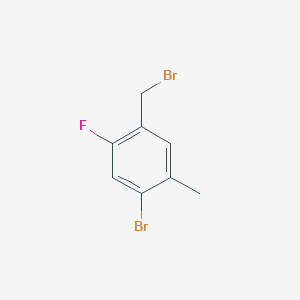

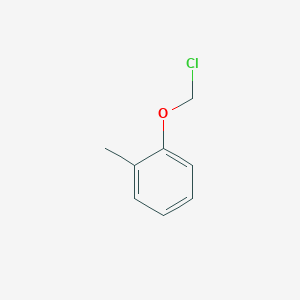
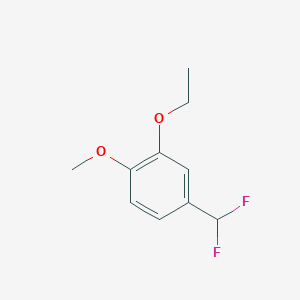

![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)

![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
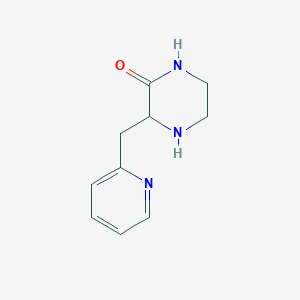
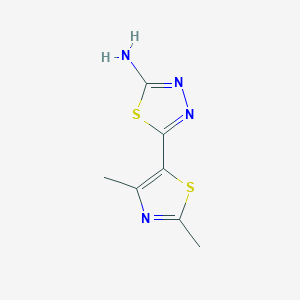
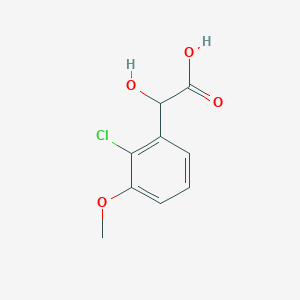
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
